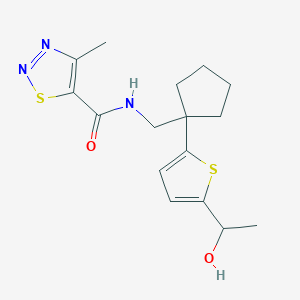
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific thiadiazole derivative, summarizing key findings from recent research.
Structure and Synthesis
The compound's structure features a thiadiazole ring, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole core followed by various substitutions to enhance biological activity. For example, the introduction of hydroxyethyl and cyclopentyl groups can significantly influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of thiadiazole derivatives have been extensively studied, with several promising findings regarding their efficacy against cancer and microbial infections.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as human leukemia and non-small cell lung cancer cells. In vitro studies have shown reduced cell viability and induced apoptosis in these models .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 51am | MKN-45 | 0.5 | c-Met inhibition, apoptosis induction |
| 6 | HCT-116 | 0.96 | Anti-HIV activity with moderate selectivity |
Antimicrobial Activity
Thiadiazole derivatives also possess antimicrobial properties. The synthesized compounds have shown efficacy against both gram-positive and gram-negative bacteria, as well as fungal strains. Research has highlighted their ability to induce nitric oxide (NO) production, which plays a crucial role in antimicrobial defense mechanisms .
Antiviral Activity
Some studies have explored the antiviral potential of thiadiazole derivatives, particularly against HIV. While certain compounds exhibited moderate inhibitory effects on HIV replication in vitro, they did not reach the potency levels of established antiviral drugs .
Case Studies
Several case studies illustrate the biological activity of thiadiazole derivatives:
- Study on Cytotoxicity : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiadiazole structure could enhance anticancer activity significantly .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of lipid-like thiazole derivatives showed strong selective cytotoxicity against tumor cells while sparing normal cells .
- Antiviral Studies : A review highlighted various thiadiazole derivatives that demonstrated antiviral activity against HIV strains, emphasizing structure-activity relationship (SAR) considerations for future drug development .
Pharmacokinetics and Toxicology
Studies on pharmacokinetics reveal favorable profiles for certain thiadiazole derivatives in animal models. For example, compound 51am demonstrated good absorption and distribution characteristics in BALB/c mice . Toxicological assessments indicate low toxicity levels associated with higher organisms, making these compounds promising candidates for further development.
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-10-14(23-19-18-10)15(21)17-9-16(7-3-4-8-16)13-6-5-12(22-13)11(2)20/h5-6,11,20H,3-4,7-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFOREJBVBVAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













